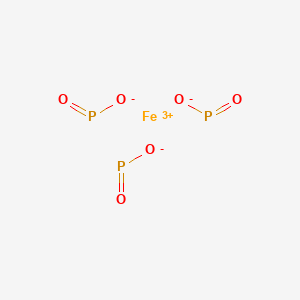
Eisen(III)-tris(phosphinat)
Übersicht
Beschreibung
Iron tris(phosphinate) is a coordination compound consisting of an iron center coordinated to three phosphinate ligands
Wissenschaftliche Forschungsanwendungen
Iron tris(phosphinate) has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Iron tris(phosphinate), also known as Iron(III) hypophosphite, is a complex inorganic compound. It’s known that phosphinate groups can mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that Iron tris(phosphinate) could interact with a wide range of enzymes and proteins within the cell.
Mode of Action
It’s known that phosphinate groups can form strong complexes with metal ions . In the case of Iron tris(phosphinate), the phosphinate groups likely form a complex with iron ions, altering their reactivity and potentially influencing various biochemical processes .
Biochemical Pathways
Iron tris(phosphinate) may influence several biochemical pathways due to its ability to form complexes with iron ions. One potential pathway is the phosphonate and phosphinate metabolism pathway . In this pathway, a common reaction is the C-P bond forming reaction from phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy) catalyzed by PEP phosphomutase . Iron tris(phosphinate) could potentially influence this pathway by interacting with the involved enzymes or substrates.
Pharmacokinetics
It’s known that the pharmacokinetics of iron preparations can be complex due to the ubiquity of endogenous iron and the compartmentalized sites of iron action . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Iron tris(phosphinate) would likely be influenced by these factors, as well as by the specific properties of the phosphinate groups and the iron ions.
Result of Action
These could include enzyme activity, metabolic pathways, and iron homeostasis .
Action Environment
The action, efficacy, and stability of Iron tris(phosphinate) could be influenced by various environmental factors. These could include the presence of other metal ions, the pH of the environment, and the presence of other compounds that could interact with the phosphinate groups or the iron ions
Biochemische Analyse
Biochemical Properties
Iron tris(phosphinate) plays a pivotal role in biochemical reactions, particularly those involving redox processes and enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, Iron tris(phosphinate) can act as a cofactor for certain metalloproteases, enhancing their catalytic efficiency. Additionally, it has been observed to interact with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby modulating their activity and contributing to cellular defense mechanisms .
Cellular Effects
The effects of Iron tris(phosphinate) on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Iron tris(phosphinate) has been shown to affect the MAPK signaling pathway, leading to altered gene expression profiles and changes in cellular responses to stress . Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, Iron tris(phosphinate) exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function depending on the context. For instance, Iron tris(phosphinate) has been found to inhibit certain phosphatases, leading to prolonged phosphorylation states of target proteins and altered cellular signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iron tris(phosphinate) can vary over time due to its stability and degradation properties. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over prolonged exposure, Iron tris(phosphinate) may undergo degradation, leading to changes in its efficacy and potential long-term effects on cellular function. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Iron tris(phosphinate) in animal models are dose-dependent, with varying outcomes observed at different concentrations. At lower doses, this compound has been shown to enhance cellular function and promote beneficial biochemical reactions . At higher doses, Iron tris(phosphinate) can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Understanding the dosage thresholds and potential toxicities is essential for optimizing its use in therapeutic applications.
Metabolic Pathways
Iron tris(phosphinate) is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in phosphate metabolism, thereby affecting the overall phosphate homeostasis within cells . Additionally, Iron tris(phosphinate) has been shown to modulate the levels of key metabolites, contributing to its diverse biochemical effects.
Transport and Distribution
The transport and distribution of Iron tris(phosphinate) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis and subsequently distributed to various cellular compartments . Binding proteins, such as transferrin, play a crucial role in the transport of Iron tris(phosphinate), ensuring its proper localization and accumulation within target tissues.
Subcellular Localization
Iron tris(phosphinate) exhibits distinct subcellular localization patterns, which are critical for its activity and function. This compound is often localized to the mitochondria and endoplasmic reticulum, where it participates in redox reactions and metabolic processes . Additionally, post-translational modifications and targeting signals direct Iron tris(phosphinate) to specific cellular compartments, influencing its biochemical interactions and overall efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron tris(phosphinate) can be synthesized through the reaction of iron salts with phosphinic acid or its derivatives. One common method involves the reaction of iron(III) chloride with sodium phosphinate in an aqueous solution, followed by crystallization to obtain the desired compound .
Industrial Production Methods: While specific industrial production methods for iron tris(phosphinate) are not extensively documented, the general approach involves large-scale reactions similar to laboratory synthesis, with optimizations for yield and purity. High-throughput synthesis and mechanochemical methods are also being explored for more efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Iron tris(phosphinate) undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized, altering the oxidation state and potentially leading to different coordination environments.
Reduction: Reduction reactions can convert iron(III) to iron(II), affecting the compound’s reactivity and stability.
Substitution: Ligand exchange reactions can occur, where the phosphinate ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the pH and temperature of the reaction medium.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction can produce iron(II) complexes .
Vergleich Mit ähnlichen Verbindungen
Iron tris(phosphonate): Similar in structure but with phosphonate ligands instead of phosphinate, offering different reactivity and stability profiles.
Iron tris(phosphate): Contains phosphate ligands, commonly used in different catalytic and biological applications.
Uniqueness: Iron tris(phosphinate) is unique due to the specific electronic and steric properties imparted by the phosphinate ligands. These properties make it particularly effective in certain catalytic processes and potential biomedical applications .
Eigenschaften
InChI |
InChI=1S/Fe.3HO2P/c;3*1-3-2/h;3*(H,1,2)/q+3;;;/p-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUPWWXXOPZGCK-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[O-]P=O.[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO6P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228453 | |
| Record name | Ferric hypophosphite [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-84-8 | |
| Record name | Ferric hypophosphite [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron tris(phosphinate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.118 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


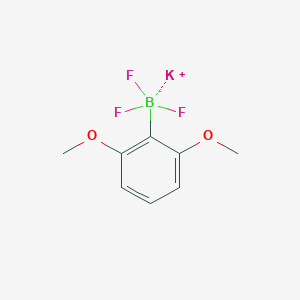


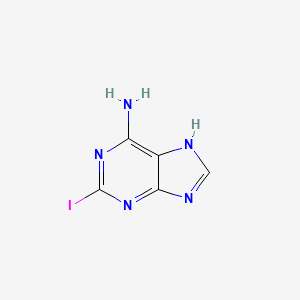

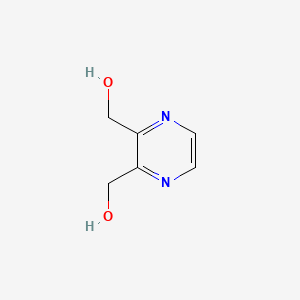
![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)
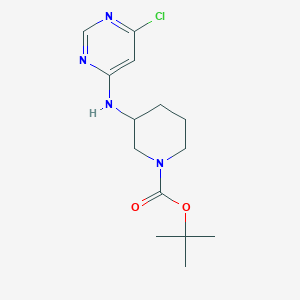
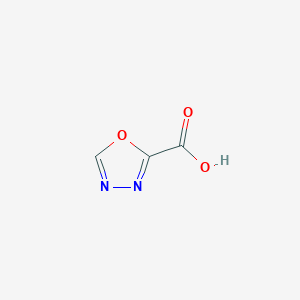
![6-[6-(6-Carboxypyridin-2-YL)pyridin-2-YL]pyridine-2-carboxylic acid](/img/structure/B1602941.png)



![1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione](/img/structure/B1602946.png)
